Ethyl quinoline-4-carboxylate
Overview
Description
Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Target of Action
Ethyl quinoline-4-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to interact with a variety of biological targets due to their broad spectrum of bio-responses . .
Mode of Action
Quinoline derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form a quinoline .
Biochemical Pathways
Quinoline derivatives are known to influence various biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The synthesis of quinoline derivatives has been achieved using green and clean methods, suggesting a potential for good bioavailability .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The synthesis of quinoline derivatives has been achieved using alternative reaction methods such as microwave, ultrasound-promoted synthesis, and photocatalytic synthesis (uv radiation), suggesting that these methods could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-4-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedländer synthesis, which uses a combination of aniline derivatives and β-ketoesters under acidic or basic conditions . Another method involves the use of molecular iodine as a catalyst, which provides a green and efficient route to quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as silica gel or ionic liquids . These methods not only enhance the yield but also reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-4-carboxaldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-carboxaldehyde, and various substituted quinoline derivatives .
Scientific Research Applications
Ethyl quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Ethyl quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
- Quinoline-4-carboxylic acid
- Quinoline-4-carboxaldehyde
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its acid and aldehyde counterparts . Its ester group makes it more lipophilic, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
ethyl quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYVZDPWAPMGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299935 | |
Record name | ethyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10447-29-7 | |
Record name | 10447-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl quinoline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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